molecular formula C16H19BrN2O2S2 B270402 N-(1-benzyl-4-piperidinyl)-5-bromo-2-thiophenesulfonamide

N-(1-benzyl-4-piperidinyl)-5-bromo-2-thiophenesulfonamide

Cat. No. B270402
M. Wt: 415.4 g/mol
InChI Key: GTKZUSHXFFNSHA-UHFFFAOYSA-N
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Description

N-(1-benzyl-4-piperidinyl)-5-bromo-2-thiophenesulfonamide (BTS) is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BTS is a sulfonamide derivative that has been shown to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(1-benzyl-4-piperidinyl)-5-bromo-2-thiophenesulfonamide is not fully understood, but it is believed to act on multiple targets in the body. N-(1-benzyl-4-piperidinyl)-5-bromo-2-thiophenesulfonamide has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE). N-(1-benzyl-4-piperidinyl)-5-bromo-2-thiophenesulfonamide has also been shown to modulate the activity of ion channels, including voltage-gated sodium channels and calcium channels. These effects contribute to N-(1-benzyl-4-piperidinyl)-5-bromo-2-thiophenesulfonamide's anti-inflammatory, analgesic, and anticonvulsant properties.
Biochemical and Physiological Effects:
N-(1-benzyl-4-piperidinyl)-5-bromo-2-thiophenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. N-(1-benzyl-4-piperidinyl)-5-bromo-2-thiophenesulfonamide has also been shown to have analgesic effects by modulating the activity of ion channels involved in pain signaling. Additionally, N-(1-benzyl-4-piperidinyl)-5-bromo-2-thiophenesulfonamide has been shown to have anticonvulsant effects by inhibiting the activity of AChE, which is involved in the breakdown of acetylcholine, a neurotransmitter that is involved in seizure activity.

Advantages and Limitations for Lab Experiments

N-(1-benzyl-4-piperidinyl)-5-bromo-2-thiophenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its biochemical and physiological effects. However, N-(1-benzyl-4-piperidinyl)-5-bromo-2-thiophenesulfonamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in certain experiments. Additionally, N-(1-benzyl-4-piperidinyl)-5-bromo-2-thiophenesulfonamide has not been extensively studied for its pharmacokinetic properties, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on N-(1-benzyl-4-piperidinyl)-5-bromo-2-thiophenesulfonamide. One area of interest is the development of N-(1-benzyl-4-piperidinyl)-5-bromo-2-thiophenesulfonamide derivatives with improved pharmacokinetic properties. Another area of interest is the investigation of N-(1-benzyl-4-piperidinyl)-5-bromo-2-thiophenesulfonamide's potential as a treatment for neurodegenerative diseases and cancer. Additionally, further studies are needed to fully understand the mechanism of action of N-(1-benzyl-4-piperidinyl)-5-bromo-2-thiophenesulfonamide and its effects on various targets in the body.

Synthesis Methods

The synthesis of N-(1-benzyl-4-piperidinyl)-5-bromo-2-thiophenesulfonamide involves a multi-step process that begins with the reaction of 5-bromo-2-thiophenesulfonyl chloride with benzylpiperidine. The resulting intermediate is then treated with ammonium hydroxide, followed by purification and recrystallization to obtain N-(1-benzyl-4-piperidinyl)-5-bromo-2-thiophenesulfonamide. The synthesis of N-(1-benzyl-4-piperidinyl)-5-bromo-2-thiophenesulfonamide has been optimized to improve yield and purity.

Scientific Research Applications

N-(1-benzyl-4-piperidinyl)-5-bromo-2-thiophenesulfonamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant effects. N-(1-benzyl-4-piperidinyl)-5-bromo-2-thiophenesulfonamide has also been investigated for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, N-(1-benzyl-4-piperidinyl)-5-bromo-2-thiophenesulfonamide has been shown to have antitumor activity and has been studied for its potential as a cancer treatment.

properties

Product Name

N-(1-benzyl-4-piperidinyl)-5-bromo-2-thiophenesulfonamide

Molecular Formula

C16H19BrN2O2S2

Molecular Weight

415.4 g/mol

IUPAC Name

N-(1-benzylpiperidin-4-yl)-5-bromothiophene-2-sulfonamide

InChI

InChI=1S/C16H19BrN2O2S2/c17-15-6-7-16(22-15)23(20,21)18-14-8-10-19(11-9-14)12-13-4-2-1-3-5-13/h1-7,14,18H,8-12H2

InChI Key

GTKZUSHXFFNSHA-UHFFFAOYSA-N

SMILES

C1CN(CCC1NS(=O)(=O)C2=CC=C(S2)Br)CC3=CC=CC=C3

Canonical SMILES

C1CN(CCC1NS(=O)(=O)C2=CC=C(S2)Br)CC3=CC=CC=C3

Origin of Product

United States

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